molecular formula C22H23NO4 B8211742 (2S,3R)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid CAS No. 1187927-53-2

(2S,3R)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid

Cat. No.: B8211742
CAS No.: 1187927-53-2
M. Wt: 365.4 g/mol
InChI Key: NRSJXNCIMCCZPV-LSDHHAIUSA-N
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Description

“(2S,3R)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid” is a stereochemically defined piperidine derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. Its molecular formula is C₂₂H₂₃NO₄, and it has a molecular weight of 365.42 g/mol . The compound features a piperidine ring substituted with a methyl group at the 2-position and a carboxylic acid moiety at the 3-position, with stereochemistry defined as (2S,3R). The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions . This compound serves as a critical building block in the synthesis of complex peptides and bioactive molecules, particularly where stereochemical control is essential for biological activity.

Properties

IUPAC Name

(2S,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-14-15(21(24)25)11-6-12-23(14)22(26)27-13-20-18-9-4-2-7-16(18)17-8-3-5-10-19(17)20/h2-5,7-10,14-15,20H,6,11-13H2,1H3,(H,24,25)/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSJXNCIMCCZPV-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101144850
Record name rel-1-(9H-Fluoren-9-ylmethyl) (2R,3S)-2-methyl-1,3-piperidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101144850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187927-53-2
Record name rel-1-(9H-Fluoren-9-ylmethyl) (2R,3S)-2-methyl-1,3-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187927-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-1-(9H-Fluoren-9-ylmethyl) (2R,3S)-2-methyl-1,3-piperidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101144850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available (2S,3R)-2-methyl-piperidine-3-carboxylic acid.

    Protection: The amine group of the starting material is protected using the Fmoc group. This is achieved by reacting the compound with Fmoc chloride in the presence of a base such as triethylamine.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of (2S,3R)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, often using automated synthesis equipment and continuous flow reactors.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can be performed on the carboxylic acid group to form the corresponding alcohol.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide.

Major Products:

    Oxidation: Products include oxidized derivatives of the piperidine ring.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Removal of the Fmoc group yields the free amine.

Scientific Research Applications

(2S,3R)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid is used in various scientific research applications:

    Chemistry: It is used in the synthesis of complex organic molecules and as a building block in peptide synthesis.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein engineering.

    Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (2S,3R)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group from unwanted reactions during the synthesis process. The compound’s molecular targets include the amine groups of amino acids and peptides, and its pathways involve the formation and cleavage of the Fmoc group under specific conditions.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Piperidine and Related Carboxylic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Stereochemistry Key Synthetic Method Yield Stereoselectivity Applications
(2S,3R)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid C₂₂H₂₃NO₄ 365.42 2S,3R Fmoc protection, Horner-Wadsworth-Emmons reaction 52–65% >20:1 Peptide synthesis, SPPS
(2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid C₂₂H₂₃NO₄ 365.42 2S,3S Stereochemical variation of Fmoc-protected synthesis N/A N/A Stereochemical studies
(3S,4R)-1-(tert-Boc)-4-phenylpiperidine-3-carboxylic acid C₁₇H₂₃NO₄ 305.37 3S,4R tert-Boc protection N/A N/A Intermediate in drug synthesis
1-methyl-5-oxopyrrolidine-3-carboxylic acid C₆H₉NO₃ 143.14 N/A Not specified N/A N/A Pharmaceutical intermediates
(2R,3R)-2-(2-ethoxyphenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid C₁₇H₂₃NO₅ 333.37 2R,3R Asymmetric conjugate addition 73% >86% Chiral building blocks

Key Comparative Insights

Stability and Reactivity

  • Unlike Boc- or Cbz-protected analogues, the Fmoc group in the target compound minimizes decomposition during 1,4-addition reactions, as observed in optimized lithium cuprate conditions .
  • Pyrrolidine derivatives like 1-methyl-5-oxopyrrolidine-3-carboxylic acid () exhibit distinct reactivity due to their smaller ring size, limiting their utility in peptide backbone modifications compared to piperidine-based compounds.

Challenges and Limitations

  • The target compound’s moderate yield (52–65%) reflects challenges in multi-step enantioselective synthesis, a common issue in piperidine derivatives. This contrasts with simpler pyrrolidine derivatives (e.g., ), which may offer higher yields but less stereochemical complexity.
  • Stereochemical variations (e.g., 2S,3S vs. 2S,3R) significantly alter biological activity, necessitating rigorous analytical methods like X-ray diffraction () and NMR for validation .

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